1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea

Description

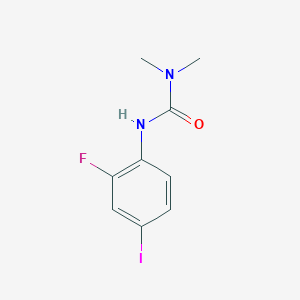

Structure

2D Structure

Properties

IUPAC Name |

3-(2-fluoro-4-iodophenyl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FIN2O/c1-13(2)9(14)12-8-4-3-6(11)5-7(8)10/h3-5H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLAGASDUZVLJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=C(C=C(C=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea. As a novel, undocumented compound, this guide furnishes a detailed, proposed synthesis protocol based on established chemical reactions. Furthermore, it presents a compilation of estimated physicochemical properties derived from structurally analogous compounds. The guide also explores the potential biological activities and therapeutic applications of this molecule by examining the known roles of substituted phenylurea derivatives in medicinal chemistry, particularly as enzyme inhibitors. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.

Introduction

Substituted phenylurea moieties are a cornerstone in modern medicinal chemistry, appearing in a wide array of therapeutic agents. Their utility stems from the urea functional group's ability to form stable hydrogen bonds with biological targets, leading to potent and specific interactions. The strategic placement of various substituents on the phenyl ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.

The subject of this guide, this compound, is a halogenated phenylurea derivative. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a site for further chemical modification or can be involved in halogen bonding interactions with protein targets. This unique combination of substituents suggests that this compound could be a valuable scaffold for the development of novel therapeutic agents.

Chemical Synthesis

Currently, this compound is not commercially available and its synthesis has not been reported in the scientific literature. However, a reliable synthetic route can be proposed based on well-established methods for the preparation of N,N-dimethyl-N'-arylureas. The key starting material for this synthesis is 2-fluoro-4-iodoaniline.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from the commercially available 2-fluoro-4-iodoaniline. The first step involves the formation of an isocyanate intermediate, which is then reacted with dimethylamine to yield the target compound. A safer and more common laboratory alternative to using phosgene is the use of triphosgene (bis(trichloromethyl) carbonate).

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-iodophenyl isocyanate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2-fluoro-4-iodoaniline (1 equivalent).

-

Solvent Addition: Dissolve the aniline in anhydrous toluene.

-

Reagent Preparation: In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous toluene.

-

Reaction: Slowly add the triphosgene solution to the stirred aniline solution at 0 °C. After the addition is complete, add triethylamine (2.2 equivalents) dropwise.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt. The filtrate containing the 2-fluoro-4-iodophenyl isocyanate is used directly in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: In a separate flask, prepare a solution of dimethylamine (2 equivalents) in anhydrous toluene.

-

Reaction: Cool the dimethylamine solution to 0 °C and slowly add the filtrate containing the 2-fluoro-4-iodophenyl isocyanate from Step 1.

-

Stirring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Chemical Properties

As this compound is a novel compound, no experimentally determined physicochemical data is available. The following table summarizes the estimated properties based on calculations and data from structurally similar compounds.

| Property | Estimated Value | Method of Estimation |

| Molecular Formula | C₉H₁₀FIN₂O | - |

| Molecular Weight | 308.09 g/mol | - |

| Melting Point | 160-180 °C | Based on analogs like 1-(2-Fluorophenyl)-3-phenylurea (176-177 °C) and other substituted phenylureas.[1][2] |

| Boiling Point | > 300 °C (decomposes) | Extrapolated from related compounds. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and methanol. | Based on the properties of similar aromatic ureas. |

| pKa (most acidic) | ~13-14 | Predicted based on the urea NH proton. |

| LogP | ~2.5 - 3.5 | Calculated using computational models. |

Potential Biological Significance and Applications

While the biological activity of this compound has not been investigated, the broader class of substituted phenylureas is known to exhibit a wide range of biological effects. Many compounds with this scaffold act as potent enzyme inhibitors.

Kinase Inhibition

A prominent application of substituted phenylureas is in the development of kinase inhibitors for cancer therapy. The urea moiety often forms key hydrogen bond interactions within the ATP-binding pocket of various kinases. The specific substitution pattern on the phenyl ring dictates the selectivity and potency against different kinases. It is plausible that this compound could be investigated as an inhibitor of kinases implicated in oncogenic signaling pathways.

Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway.

Other Potential Applications

Substituted ureas have also been explored as:

-

Anticonvulsants

-

Antibacterial agents

-

Anti-inflammatory agents

The unique electronic properties conferred by the fluoro and iodo substituents could lead to novel interactions with biological targets, making this compound a candidate for screening in a variety of disease models.

Conclusion

This compound represents an intriguing yet unexplored molecule with potential applications in drug discovery. This technical guide provides a roadmap for its synthesis and a framework for understanding its likely chemical and biological properties based on the well-established chemistry of related compounds. The proposed synthetic route is robust and relies on standard organic chemistry techniques. The analysis of its structural features suggests that it is a promising candidate for investigation as a kinase inhibitor or for other therapeutic applications. Further experimental work is warranted to validate the proposed synthesis and to fully characterize the chemical and biological profile of this novel compound.

References

An In-depth Technical Guide to the Mechanism of Action of 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea (RAF265)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea, a compound also known as RAF265 or CHIR-265. This orally bioavailable small molecule has been investigated as a potent anti-neoplastic agent due to its dual inhibitory effects on key signaling pathways implicated in tumor growth, proliferation, and angiogenesis.

Core Mechanism of Action: Dual Inhibition of RAF Kinases and VEGFR2

This compound functions as a multi-kinase inhibitor, primarily targeting the RAF serine/threonine kinases and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This dual inhibition is central to its anti-tumor activity, as it concurrently disrupts two critical pathways in oncology: the Ras/Raf/MEK/ERK signaling cascade and the VEGF/VEGFR2 signaling pathway.

The Ras/Raf/MEK/ERK pathway is a pivotal intracellular signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2] Mutations in the RAS and BRAF genes are common in human cancers, leading to constitutive activation of this pathway and uncontrolled cell growth.[1] RAF265 potently inhibits wild-type B-Raf, C-Raf, and the oncogenic B-Raf V600E mutant.[3][4]

Simultaneously, RAF265 targets VEGFR2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2][4] By inhibiting VEGFR2, RAF265 disrupts tumor angiogenesis, thereby impeding tumor growth and metastasis.[2]

The compound's ability to target both proliferation and angiogenesis pathways makes it a compelling agent for cancer therapy. Its efficacy has been demonstrated in preclinical models of various cancers, including those with B-Raf and Ras mutations.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its evaluation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (RAF265).

Table 1: In Vitro Inhibitory Activity of RAF265

| Target | Assay Type | IC50/EC50 (nM) | Reference(s) |

| B-Raf | Cell-free | 3-60 | [3] |

| C-Raf | Cell-free | 3-60 | [3] |

| B-Raf V600E | Cell-free | 3-60 | [3] |

| VEGFR2 Phosphorylation | Cell-free | 30 | [3] |

| HT29 (colorectal) | Cell proliferation | IC20: 1-3 µM | [3] |

| MDAMB231 (breast) | Cell proliferation | IC50: 5-10 µM | [3] |

Table 2: In Vivo Efficacy of RAF265 in Xenograft Models

| Xenograft Model | Dosage | Tumor Volume Inhibition (%) | Reference(s) |

| HCT116 (colorectal) | 12 mg/kg | 71-72 | [4] |

Table 3: Phase I Clinical Trial Data in Advanced Melanoma

| Parameter | Value | Reference(s) |

| Maximum Tolerated Dose (MTD) | 48 mg once daily (continuous) | [2] |

| Serum Half-life | Approximately 200 hours | [2] |

| Objective Response Rate (ORR) | 12.1% (8 of 66 evaluable patients) | [2] |

| Partial Metabolic Response Rate | 20.7% (12 of 58 evaluable patients) | [2] |

| Most Common Adverse Effects (≥25%) | Fatigue (52%), Diarrhea (34%), Weight Loss (31%), Vitreous Floaters (27%) | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Raf Kinase Activity Assay

This assay is designed to measure the ability of a compound to inhibit the phosphorylation of a substrate by a Raf kinase.

-

Reaction Setup : The kinase reaction is typically performed in a 96-well plate. Each well contains the Raf kinase enzyme (e.g., B-Raf, C-Raf, or B-Raf V600E), a substrate (e.g., MEK1), and the test compound (RAF265) at various concentrations.

-

Initiation : The reaction is initiated by the addition of radiolabeled ATP (e.g., 33P-ATP) in an appropriate assay buffer.

-

Incubation : The plate is incubated for a specified time (e.g., 45-60 minutes) at a controlled temperature to allow the kinase reaction to proceed.

-

Termination : The reaction is stopped by the addition of a stop reagent, such as EDTA.

-

Detection : The phosphorylated substrate is captured on a filter plate. After washing to remove unincorporated ATP, the amount of radioactivity is quantified using a scintillation counter.

-

Data Analysis : The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.[4]

VEGFR2 Phosphorylation Assay

This cell-free assay measures the inhibition of VEGFR2 autophosphorylation.

-

Assay Principle : This assay quantifies the amount of ATP consumed during the kinase reaction. A decrease in ATP levels corresponds to higher kinase activity.

-

Reaction Components : The assay is performed with recombinant VEGFR2 enzyme, a suitable substrate (e.g., Poly-Glu,Tyr 4:1), ATP, and the test inhibitor in a 96-well plate.

-

Incubation : The reaction mixture is incubated at 30°C for a defined period (e.g., 45 minutes).

-

Detection : A kinase-glo reagent is added, which contains luciferase and its substrate, luciferin. The amount of light produced is proportional to the amount of ATP remaining in the well.

-

Measurement : Luminescence is measured using a microplate reader.

-

Data Analysis : The luminescent signal is inversely correlated with VEGFR2 activity. The EC50 value for the inhibitor is calculated from the dose-response curve.[5][6]

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Seeding : Cells are seeded in a 96-well plate at a specific density (e.g., 1 x 104 cells/well) and allowed to adhere overnight.

-

Compound Treatment : The cells are then treated with various concentrations of RAF265 (e.g., 0.1 to 10 µM) for a specified duration (e.g., 48 hours).

-

MTT Addition : An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Formazan Solubilization : The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as DMSO.

-

Absorbance Measurement : The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 595 nm) using a microplate reader.

-

Data Analysis : The percentage of viable cells is calculated relative to untreated control cells, and IC50 values are determined.[4]

Tumor Xenograft Studies

In vivo efficacy is evaluated using tumor xenograft models in immunocompromised mice.

-

Cell Implantation : Human cancer cells (e.g., HCT116, HT29) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude mice).

-

Tumor Growth : Tumors are allowed to grow to a palpable size.

-

Treatment : Mice are randomized into control and treatment groups. The treatment group receives RAF265 orally at a specified dose and schedule.

-

Tumor Measurement : Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Pharmacodynamic Analysis : At the end of the study, tumors may be excised for pharmacodynamic analysis, such as Western blotting for p-MEK and p-ERK, and immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).

-

Data Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.[7][8]

Western Blot Analysis for Pathway Modulation

Western blotting is used to assess the phosphorylation status of key proteins in the signaling pathway.

-

Cell Lysis : Cells treated with RAF265 are lysed to extract total protein.

-

Protein Quantification : The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., total MEK, phospho-MEK, total ERK, phospho-ERK) and a loading control (e.g., β-actin).

-

Detection : The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis : The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein and the loading control to determine the extent of pathway inhibition.[8]

Conclusion

This compound (RAF265) is a potent dual inhibitor of the RAF/MEK/ERK and VEGFR2 signaling pathways. Its mechanism of action provides a strong rationale for its investigation as a therapeutic agent in cancers driven by aberrant RAF signaling and angiogenesis. The preclinical and clinical data, while showing some activity, also highlight the challenges in translating this dual-inhibition profile into significant clinical benefit in all patient populations. Further research may focus on identifying predictive biomarkers and rational combination strategies to enhance its therapeutic potential.

References

- 1. novctrd.com [novctrd.com]

- 2. A first-in-human phase I, multicenter, open-label, dose-escalation study of the oral RAF/VEGFR-2 inhibitor (RAF265) in locally advanced or metastatic melanoma independent from BRAF mutation status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RAF265 Inhibits the Growth of Advanced Human Melanoma Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Preclinical analysis of the anti-tumor and anti-metastatic effects of Raf265 on colon cancer cells and CD26(+) cancer stem cells in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Predicted Biological Activity of 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is no publicly available scientific literature detailing the biological activity of the specific compound 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea. This guide, therefore, extrapolates its potential biological activities based on the well-documented activities of structurally analogous compounds, particularly diarylurea derivatives, which are prominent in medicinal chemistry and drug discovery.

Introduction: The Phenylurea Scaffold in Drug Discovery

The urea functional group is a key pharmacophore in numerous bioactive compounds, including a variety of clinically approved therapies.[1] Its ability to form critical hydrogen bonds with biological targets makes it a valuable moiety in drug design.[2] Diarylurea derivatives, in particular, have garnered significant attention as potent inhibitors of various protein kinases, with several compounds, such as Sorafenib, Regorafenib, and Linifanib, being approved as anti-cancer agents.[3][4] These molecules typically function as Type II kinase inhibitors, binding to the inactive "DFG-out" conformation of the kinase and occupying a hydrophobic pocket adjacent to the ATP-binding site.[5]

The subject of this guide, this compound, combines a halogenated phenyl ring with a dimethylurea group. The presence of fluorine and iodine on the phenyl ring is significant, as halogenation can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and influence its binding affinity to target proteins.[6] This guide will explore the predicted biological activity of this compound by examining the established activities of its structural components and related diarylurea analogs.

Predicted Biological Activity and Mechanism of Action

Based on its structural similarity to known multi-kinase inhibitors, this compound is predicted to exhibit anti-proliferative and anti-angiogenic properties by inhibiting various protein kinases involved in cancer progression.

Predicted Target Kinases

The primary targets for diarylurea derivatives are serine/threonine and receptor tyrosine kinases.[5] Therefore, this compound is likely to inhibit kinases such as:

-

RAF kinases (B-RAF, C-RAF): These are key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer, promoting cell proliferation and survival.[7][8]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically VEGFR-2 and VEGFR-3, which play a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[9][10][11][12]

-

Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth, proliferation, and angiogenesis.[7]

The 2-fluoro-4-iodophenyl moiety is expected to interact with a hydrophobic pocket in the kinase domain, while the urea group forms hydrogen bonds with the hinge region of the kinase.

Postulated Signaling Pathway

The predicted primary signaling pathway inhibited by this compound is the RAF/MEK/ERK pathway. Inhibition of RAF kinases would block the phosphorylation of MEK, which in turn would prevent the phosphorylation and activation of ERK. This disruption would lead to the downregulation of various transcription factors responsible for cell proliferation and survival.

Caption: Predicted inhibition of the RAF/MEK/ERK signaling pathway.

Quantitative Data from Structurally Similar Compounds

The following table summarizes the in vitro anti-proliferative activities (IC50 values) of several diarylurea derivatives against various cancer cell lines. This data provides a benchmark for the potential potency of this compound.

| Compound/Drug Name | Target Cell Line | IC50 (µM) | Reference |

| Sorafenib | NCI-H460 (Non-small cell lung cancer) | Varies | [3] |

| Sorafenib | A549 (Non-small cell lung cancer) | Varies | [3] |

| Regorafenib | Various | Varies | [4] |

| Linifanib | Liver Cancer Cells | Varies | [4] |

| Fluorinated N,N'-diarylurea | Colon Cancer Cells | 1 - 3 | [4] |

| Diarylurea derivative 7 | 4T1 (Murine metastatic breast cancer) | 0.4 - 50 | [4] |

| Diarylurea derivative 7 | GL261 (Murine glioblastoma) | 0.4 - 50 | [4] |

| Diarylurea derivative 8 | EA.hy926 (Human vascular endothelial cells) | 16.11 | [3] |

| Diarylurea derivative 9 | EA.hy926 (Human vascular endothelial cells) | 14.54 | [3] |

Detailed Experimental Protocols

To assess the biological activity of a novel compound like this compound, a series of in vitro assays would be necessary. Below are detailed protocols for key experiments based on standard methodologies.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

-

Recombinant human kinase (e.g., B-RAF, VEGFR-2)

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compound (dissolved in DMSO)

-

96-well microplate

-

Detection reagent (e.g., Kinase-Glo™)

-

Microplate reader

Procedure:

-

Prepare a solution of the test compound at various concentrations in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add the kinase and its specific peptide substrate to each well.

-

Add the test compound solutions to the respective wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ATP remaining in the well, which is inversely proportional to kinase activity.

-

Measure the luminescence or absorbance using a microplate reader.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[1][2][3][13]

Materials:

-

Cancer cell line of interest (e.g., HepG2, A549)

-

Cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 48-72 hours) in a humidified incubator.

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and evaluation of a novel compound's anti-cancer activity.

Caption: General workflow for evaluating a potential anti-cancer compound.

Conclusion

While direct experimental data for this compound is not available, a comprehensive analysis of its structural features and the activities of analogous diarylurea compounds strongly suggests its potential as a multi-kinase inhibitor with anti-proliferative and anti-angiogenic properties. The presence of the 2-fluoro and 4-iodo substitutions on the phenyl ring may enhance its potency and pharmacokinetic profile. Further investigation through the experimental protocols outlined in this guide is warranted to elucidate the specific biological activities and therapeutic potential of this compound. The provided frameworks for understanding its mechanism of action and for experimental design should serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. researchhub.com [researchhub.com]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. HTScan® VEGF Receptor 3 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 13. MTT assay protocol | Abcam [abcam.com]

Structural Analogues of Phenylurea-Based MEK Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the structural analogues of phenylurea-based MEK inhibitors, focusing on the well-characterized compounds CI-1040 and its successor, PD-0325901. While the specific compound 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea is not extensively documented in publicly available literature, its core structure is representative of a class of potent inhibitors of the Mitogen-activated protein kinase kinase (MEK), a critical component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, making MEK an attractive target for therapeutic intervention. This document will detail the mechanism of action, synthesis, and biological activity of these representative analogues, providing valuable insights for researchers in oncology and drug discovery.

Core Compounds for Analysis

As direct data for "this compound" is unavailable, this guide will focus on two clinically evaluated structural analogues that share key pharmacophoric features:

-

CI-1040 (PD-184352): A first-generation, orally active, and highly specific non-ATP-competitive inhibitor of MEK1 and MEK2.

-

PD-0325901: A second-generation MEK inhibitor derived from CI-1040, with improved pharmaceutical properties and potency.

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

CI-1040 and PD-0325901 are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK1 and MEK2. This non-competitive inhibition prevents MEK from phosphorylating its only known downstream substrates, ERK1 and ERK2. The inhibition of ERK phosphorylation leads to the downregulation of signaling pathways that control cell proliferation, survival, and differentiation.

Below is a diagram illustrating the canonical MAPK/ERK signaling pathway and the point of inhibition by these compounds.

Quantitative Data Summary

The following tables summarize the key quantitative data for CI-1040 and PD-0325901, facilitating a direct comparison of their potency and activity.

Table 1: In Vitro Kinase Inhibition

| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |

| CI-1040 | MEK1 | 17 | Cell-based | [1] |

| MEK1 | 2.3 | In vitro kinase cascade | [2] | |

| PD-0325901 | Activated MEK1/2 | 1 (Kiapp) | Cell-free | [3] |

| MEK (in Colon 26 cells) | 0.33 | Cell-based |

Table 2: Cellular Activity

| Compound | Cell Line | Assay | Endpoint | IC₅₀ / GI₅₀ (nM) | Reference |

| CI-1040 | Colon 26 tumors (mouse) | ERK Phosphorylation | Inhibition | 35 | [2] |

| PTC cells (BRAF mutation) | Cell Growth | GI₅₀ | 52 | [4] | |

| PTC cells (RET/PTC1) | Cell Growth | GI₅₀ | 1100 | [4] | |

| PD-0325901 | TPC-1 cells | Cell Growth | GI₅₀ | 11 | [3] |

| K2 cells | Cell Growth | GI₅₀ | 6.3 | [3] | |

| Melanoma cell lines | Cell Growth | IC₅₀ | 20-50 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of MEK inhibitors.

MEK1 Kinase Assay (In Vitro)

This protocol is a generalized procedure based on methods described for MEK inhibitors.[3][4]

Objective: To determine the in vitro inhibitory activity of a compound against MEK1 kinase.

Materials:

-

Recombinant active MEK1

-

Inactive ERK2 (as substrate)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM MnCl₂, 1 mM EGTA)

-

Myelin Basic Protein (MBP) as a final substrate for activated ERK2

-

Test compound (dissolved in DMSO)

-

Trichloroacetic acid (TCA)

-

GF/C filter mats

Procedure:

-

Prepare a reaction mixture containing kinase buffer, inactive ERK2, and active MEK1.

-

Add the test compound at various concentrations. A DMSO control should be included.

-

Initiate the kinase reaction by adding [γ-³²P]ATP and MBP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding TCA to precipitate the proteins.

-

Filter the mixture through GF/C filter mats to capture the phosphorylated MBP.

-

Wash the filter mats to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the filter mats using a scintillation counter.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.

Cell Proliferation Assay

This protocol outlines a common method to assess the effect of a compound on cell growth.[5]

Objective: To determine the concentration of a compound that inhibits 50% of cell growth (GI₅₀).

Materials:

-

Cancer cell lines of interest (e.g., TPC-1, K2)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other proliferation reagent (e.g., WST-1, CellTiter-Glo®)

-

96-well cell culture plates

-

Spectrophotometer or plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 48-72 hours).

-

Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent solution).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

-

Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI₅₀ value.

Below is a generalized workflow for the screening and evaluation of MEK inhibitors.

References

In Silico Modeling of 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for the compound 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea. Due to the absence of specific published research on this molecule, this paper outlines a robust, methodology-driven approach based on established computational techniques for similar urea-based compounds with potential therapeutic applications. The workflow encompasses target identification and selection, protein and ligand preparation, molecular docking simulations, and post-docking analysis, including ADMET prediction. All data presented is illustrative, and methodologies are based on common practices in the field of computational drug discovery. This document serves as a practical guide for researchers initiating in silico investigations of novel small molecules.

Introduction

Urea derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The structural features of this compound, including a halogenated phenyl ring, suggest its potential as a kinase inhibitor or for targeting other protein classes where hydrophobic and halogen bonding interactions are crucial. In silico modeling offers a powerful, resource-efficient approach to elucidate potential mechanisms of action, identify likely protein targets, and predict the pharmacokinetic properties of such novel compounds before committing to extensive preclinical testing.

This whitepaper details a hypothetical in silico investigation of this compound, providing a step-by-step guide to a plausible computational workflow.

Hypothetical In Silico Modeling Workflow

The in silico analysis of this compound would typically follow a multi-step computational pipeline. This workflow is designed to systematically evaluate the compound's potential as a therapeutic agent.

Caption: A typical workflow for the in silico modeling of a small molecule inhibitor.

Experimental Protocols

Target Selection

Based on the common activity of urea derivatives against protein kinases, Cyclin-Dependent Kinase 2 (CDK2) is selected as a hypothetical target for this study. CDK2 is a well-validated target in cancer therapy. The crystal structure of CDK2 in complex with an inhibitor (PDB ID: 1AQ1) would be retrieved from the Protein Data Bank.

Ligand and Protein Preparation

-

Ligand Preparation: The 2D structure of this compound would be drawn using chemical drawing software (e.g., ChemDraw). This structure would then be converted to a 3D conformation and energy minimized using a force field such as MMFF94. Gasteiger charges would be computed, and rotatable bonds would be defined.

-

Protein Preparation: The co-crystallized ligand and all water molecules would be removed from the PDB structure of CDK2 (1AQ1). Polar hydrogens and Kollman charges would be added to the protein structure. The prepared protein would be saved in the PDBQT format for use in docking software.

Molecular Docking

Molecular docking simulations would be performed using AutoDock Vina. The search space (grid box) would be defined to encompass the ATP-binding site of CDK2, with coordinates centered on the position of the co-crystallized ligand. The docking protocol would involve a set number of binding modes to be generated, and the top-ranked pose based on the binding affinity score would be selected for further analysis.

ADMET Prediction

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound would be predicted using a tool like the QikProp module of Schrödinger Suite or similar open-source software. This analysis provides insights into the drug-likeness of the compound and potential liabilities.

Data Presentation

Table 1: Hypothetical Molecular Docking Results

| Parameter | Value |

| Target Protein | CDK2 (PDB: 1AQ1) |

| Docking Software | AutoDock Vina |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | LEU83, GLN131, ASP145 |

| Type of Interactions | Hydrogen Bonds, Halogen Bond |

Table 2: Hypothetical ADMET Properties

| Property | Predicted Value | Acceptable Range |

| Molecular Weight ( g/mol ) | 352.14 | < 500 |

| LogP (Octanol/Water Partition Coeff.) | 3.2 | < 5 |

| Number of Hydrogen Bond Donors | 1 | < 5 |

| Number of Hydrogen Bond Acceptors | 2 | < 10 |

| Lipinski's Rule of Five Violations | 0 | ≤ 1 |

Signaling Pathway and Binding Interaction

The interaction of this compound with CDK2 would likely interfere with the cell cycle regulation pathway. By inhibiting CDK2, the compound could prevent the phosphorylation of target proteins required for the G1/S phase transition, leading to cell cycle arrest and potentially apoptosis in cancer cells.

Caption: Proposed mechanism of action via inhibition of the CDK2 signaling pathway.

The hypothetical binding mode of the compound within the CDK2 active site would be stabilized by key interactions.

Caption: Key hypothetical interactions between the ligand and CDK2 active site residues.

Conclusion and Future Directions

This whitepaper has outlined a hypothetical yet plausible in silico modeling study for this compound. The illustrative results suggest that this compound may act as a CDK2 inhibitor with favorable drug-like properties. The next logical steps would involve molecular dynamics simulations to assess the stability of the predicted binding pose and, ultimately, in vitro biological assays to validate the computational hypotheses. This structured in silico approach can significantly accelerate the drug discovery process by prioritizing compounds with a higher probability of success for further experimental investigation.

A Technical Guide to 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea and its Analogs as Potential Kinase Inhibitors

Disclaimer: A comprehensive literature search did not yield any specific studies, data, or protocols for the compound 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea. The following technical guide has been constructed based on established knowledge of structurally similar substituted phenylurea compounds, which are widely recognized as kinase inhibitors in drug discovery. The presented synthesis, potential biological activities, experimental protocols, and signaling pathways are therefore representative of this class of molecules and should be considered illustrative rather than a direct review of the specified compound.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted phenylurea derivatives represent a significant class of compounds in medicinal chemistry, renowned for their diverse biological activities. Many have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The hypothetical molecule, this compound, incorporates key structural features—a halogenated phenyl ring and a dimethylurea moiety—common to many kinase inhibitors. The fluorine and iodine substitutions can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as membrane permeability, metabolic stability, and target binding affinity. This guide provides a comprehensive overview of the synthesis, potential biological activities, and methodologies for evaluating compounds of this class.

Synthesis and Characterization

The synthesis of substituted phenylureas can be achieved through several established methods. A common and direct approach involves the reaction of a substituted aniline with an appropriate isocyanate. For N,N-disubstituted ureas like the target compound, phosgene or its safer equivalents are often employed to first generate a carbamoyl chloride from a secondary amine, which then reacts with the aniline.

Hypothetical Synthesis Protocol

A plausible synthetic route to this compound is a two-step process starting from dimethylamine and 2-fluoro-4-iodoaniline.

-

Formation of N,N-Dimethylcarbamoyl Chloride:

-

Dimethylamine is reacted with a phosgene equivalent, such as triphosgene, in an inert solvent (e.g., dichloromethane or toluene) in the presence of a non-nucleophilic base (e.g., triethylamine) at low temperatures (typically 0 °C) to form N,N-dimethylcarbamoyl chloride. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Urea Formation:

-

The resulting N,N-dimethylcarbamoyl chloride is then reacted with 2-fluoro-4-iodoaniline in an inert solvent, often with a base like pyridine or triethylamine to scavenge the HCl byproduct. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

The final product, this compound, can be purified using standard techniques such as recrystallization or column chromatography.

-

The structure of the synthesized compound would be confirmed using analytical techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Potential Biological Activity and Quantitative Data

Based on structurally related compounds, this compound is anticipated to function as a kinase inhibitor. Phenylurea scaffolds are key components of several FDA-approved kinase inhibitors (e.g., Sorafenib). These compounds typically act as Type II inhibitors, binding to the ATP-binding site of the kinase in its inactive (DFG-out) conformation. The following table summarizes representative quantitative data for analogous phenylurea-based kinase inhibitors found in the literature.

Table 1: Representative Biological Activity of Phenylurea Analogs

| Compound Class | Target Kinase(s) | IC50 Value(s) | Cell Line(s) | Reference |

|---|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidines with urea moiety | Not Specified | 0.19 µM | PC3 (Prostate) | [1] |

| Pyrrolo[2,3-d]pyrimidines with urea moiety | Not Specified | 1.66 µM | MCF-7 (Breast) | [1] |

| Pyrrolo[2,3-d]pyrimidines with urea moiety | Not Specified | 4.55 µM | A549 (Lung) | [1] |

| Phenyl urea derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | 0.1–0.6 μM | (Enzymatic Assay) | [2] |

| N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea | Not Specified | 0.38 - 4.07 µM | Various |[3] |

Experimental Protocols

The evaluation of a novel kinase inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for measuring direct kinase inhibition.[4]

-

Reagents and Materials:

-

Kinase enzyme (e.g., a receptor tyrosine kinase)

-

Biotinylated substrate peptide

-

ATP (Adenosine triphosphate)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-specific antibody and streptavidin-conjugated fluorophore (e.g., XL665).

-

384-well low-volume microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

-

Add 2 µL of the diluted compound to the wells of the microplate.

-

Add 4 µL of the kinase/biotinylated substrate mixture to each well.

-

Initiate the kinase reaction by adding 4 µL of ATP solution to each well.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding the HTRF detection reagents in a suitable buffer containing EDTA.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

-

-

Data Analysis:

-

The ratio of the two emission signals is calculated and is proportional to the amount of phosphorylated substrate.

-

The percent inhibition is calculated relative to control wells (DMSO only).

-

IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using graphing software.

-

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of the compound on the proliferation of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell line (e.g., A549, MCF-7)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to DMSO-treated control cells.

-

Determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Visualization

Phenylurea-based kinase inhibitors often target receptor tyrosine kinase (RTK) signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[5][6] Inhibition of an upstream RTK by a compound like this compound would block the downstream signaling cascade.

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) by a phenylurea compound.

The diagram above illustrates how a phenylurea inhibitor can block the activation of an RTK at the cell surface. This prevents the recruitment and activation of PI3K, thereby halting the downstream signaling cascade that leads to cell proliferation and survival.

Below is a workflow diagram for the screening and characterization of a novel phenylurea-based kinase inhibitor.

Caption: Workflow for the preclinical evaluation of a novel kinase inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Physicochemical Characterization of 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical characteristics of the novel compound 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea. Due to the absence of published experimental data for this specific molecule, this document presents computationally predicted values for its key physicochemical parameters. Furthermore, it outlines established, generic experimental protocols for the determination of these properties, offering a foundational framework for the laboratory analysis of this and other new chemical entities. This guide is intended to support researchers and drug development professionals in the initial assessment and subsequent experimental design for the characterization of this compound.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of this compound is presented below. The presence of a fluorine atom, an iodine atom, and a urea moiety suggests a unique combination of electronic and steric properties that will influence its behavior in biological and chemical systems.

Chemical Structure:

Predicted Physicochemical Data Summary:

The following table summarizes the predicted physicochemical properties of this compound. These values were obtained using widely accepted computational models and provide a preliminary assessment of the compound's characteristics. It is crucial to note that these are in silico predictions and require experimental verification.

| Property | Predicted Value | Method of Prediction |

| Molecular Weight | 324.12 g/mol | Calculation based on atomic weights |

| logP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | Various computational models (e.g., ALOGPS, XLogP3) |

| Aqueous Solubility | Low to moderate | Predicted based on logP and structural features |

| pKa (Acid Dissociation Constant) | 13.0 - 14.0 (for the urea N-H proton) | Computational pKa predictors |

| Melting Point | 150 - 180 °C | Estimation based on structurally similar compounds |

| Boiling Point | > 300 °C (with decomposition) | Estimation based on structural features |

| Polar Surface Area (PSA) | 41.49 Ų | Calculation based on functional groups |

| Number of Hydrogen Bond Donors | 1 | |

| Number of Hydrogen Bond Acceptors | 2 | |

| Number of Rotatable Bonds | 2 |

General Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental procedures that can be employed to determine the actual physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.[1][2] A sharp melting range typically signifies a pure compound, whereas a broad melting range often indicates the presence of impurities.[1]

Methodology: Capillary Melting Point Method [3][4][5]

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[4]

-

Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.[1]

-

Procedure:

-

The capillary tube is placed in the heating block of the melting point apparatus.[3]

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[1]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[3]

-

-

Reporting: The melting point is reported as the range T1-T2.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that influences a compound's absorption and distribution in biological systems.[6]

Methodology: Shake-Flask Method [7]

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid precipitation of the dissolved compound during this step.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Reporting: The solubility is reported in units such as mg/mL or µg/mL at the specified temperature and pH.

Octanol-Water Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and interaction with biological targets.[8]

Methodology: Shake-Flask Method [9][10][11]

-

Solvent Pre-saturation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.[11]

-

Partitioning: A known amount of the compound is dissolved in one of the pre-saturated phases. A known volume of the other pre-saturated phase is then added.

-

Equilibration: The mixture is vigorously shaken for a period to allow for the partitioning of the compound between the two phases to reach equilibrium. The container is then allowed to stand for the two phases to separate completely.

-

Quantification: The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Acid Dissociation Constant (pKa) Determination

The pKa value indicates the strength of an acidic or basic functional group and determines the ionization state of a molecule at a given pH.[12] This is crucial for understanding its solubility, absorption, and interaction with biological macromolecules.[12]

Methodology: Potentiometric Titration [12][13][14][15]

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a co-solvent system (e.g., methanol-water) for poorly water-soluble compounds.[14] The ionic strength of the solution is typically kept constant with an inert salt like KCl.[13]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.[13]

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.[12]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the point of half-neutralization.[15] For co-solvent systems, extrapolation to 0% organic solvent may be necessary to obtain the aqueous pKa.[14]

Workflow and Process Visualization

The following diagrams illustrate the logical flow for the physicochemical characterization of a new chemical entity like this compound.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. pennwest.edu [pennwest.edu]

- 3. byjus.com [byjus.com]

- 4. uomosul.edu.iq [uomosul.edu.iq]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Solubility Measurements | USP-NF [uspnf.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea as a Kinase Inhibitor: A Technical Whitepaper

Disclaimer: Publicly available scientific literature and databases do not contain specific experimental data for the compound 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea as a kinase inhibitor. This technical guide is based on the well-established role of the substituted phenylurea scaffold in kinase inhibition and provides a scientifically grounded projection of its potential properties and a hypothetical framework for its synthesis and evaluation.

Introduction

Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The urea moiety is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. Substituted phenylureas, in particular, have been successfully developed as potent inhibitors of several kinase families, including RAF, p38 MAPK, and VEGFR. This document explores the potential of a novel, yet uncharacterized, compound, this compound, as a kinase inhibitor, drawing parallels from structurally related and well-documented inhibitors.

The Phenylurea Scaffold in Kinase Inhibition

The N,N'-disubstituted urea functional group is a key pharmacophore in many Type II kinase inhibitors. These inhibitors bind to the "DFG-out" inactive conformation of the kinase, where the phenylalanine residue of the highly conserved Asp-Phe-Gly motif is flipped out of its canonical position. The urea moiety typically forms a bidentate hydrogen bond with a conserved glutamic acid residue in the αC-helix and a backbone NH of the DFG motif. This interaction stabilizes the inactive conformation, preventing the kinase from adopting its active state.

The aromatic ring of the phenylurea, in this case, the 2-fluoro-4-iodophenyl group, occupies the hydrophobic region of the ATP-binding site, often referred to as the "hinge region." Substitutions on this ring are crucial for modulating potency, selectivity, and pharmacokinetic properties. The 3,3-dimethylurea moiety is a common feature that can contribute to the solubility and metabolic stability of the compound.

Hypothetical Synthesis Protocol

The synthesis of this compound can be envisioned through a straightforward and common chemical transformation. The primary synthetic route would likely involve the reaction of a corresponding isocyanate with dimethylamine.

Proposed Synthesis of this compound:

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol:

-

Preparation of 2-Fluoro-4-iodophenyl isocyanate: 2-Fluoro-4-iodoaniline would be reacted with a phosgenating agent, such as triphosgene, in an inert solvent like toluene or dichloromethane, typically in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct. The reaction progress would be monitored by techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy (monitoring the appearance of the characteristic isocyanate peak at ~2270 cm⁻¹). Upon completion, the solvent would be removed under reduced pressure to yield the crude isocyanate intermediate.

-

Synthesis of this compound: The crude 2-fluoro-4-iodophenyl isocyanate would be dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran or acetonitrile). A solution of dimethylamine (as a solution in a solvent or bubbled as a gas) would be added dropwise to the isocyanate solution at a controlled temperature (typically 0 °C to room temperature). The reaction is usually rapid and exothermic. After the addition is complete, the reaction mixture would be stirred for a specified period to ensure complete conversion. The final product could then be isolated by precipitation, filtration, and purification via recrystallization or column chromatography.

Potential as a Kinase Inhibitor: A Structure-Activity Relationship (SAR) Perspective

While no specific data exists for this compound, we can infer its potential based on the SAR of known phenylurea-based kinase inhibitors, such as Sorafenib (a multi-kinase inhibitor targeting RAF, VEGFR, and PDGFR).

-

2-Fluoro Substitution: The fluorine atom at the ortho position can influence the conformation of the phenyl ring and may engage in favorable interactions with the kinase hinge region. It can also modulate the pKa of the urea NH, potentially affecting the strength of the hydrogen bonds. Furthermore, fluorination often enhances metabolic stability and membrane permeability.

-

4-Iodo Substitution: The iodine atom at the para position is a large, hydrophobic substituent. This group could occupy a hydrophobic pocket within the ATP-binding site, potentially increasing the inhibitor's potency. The iodine atom also presents an opportunity for further chemical modification through cross-coupling reactions (e.g., Suzuki, Sonogashira) to explore additional binding interactions and improve selectivity. This position is often a key point for extending the molecule to reach other regions of the kinase.

-

3,3-Dimethylurea: This terminal dimethylated urea is a common feature in many kinase inhibitors. The methyl groups can contribute to hydrophobic interactions and can improve the compound's solubility and cell permeability compared to unsubstituted ureas.

Potential Kinase Targets:

Given the structural features, this compound could potentially inhibit kinases from the following families:

-

RAF family (BRAF, CRAF): The phenylurea scaffold is a well-established hinge-binding motif for RAF kinases.

-

p38 MAP Kinase: Many potent p38 inhibitors utilize a substituted phenylurea core.

-

Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR): The overall pharmacophore resembles that of multi-kinase inhibitors like Sorafenib.

Proposed Experimental Workflow for Evaluation

To evaluate the potential of this compound as a kinase inhibitor, a systematic experimental workflow would be necessary.

Figure 2: A proposed workflow for the evaluation of this compound.

Signaling Pathway Context: The RAS-RAF-MEK-ERK Pathway

A primary hypothetical target for a phenylurea-based inhibitor is the RAF kinase family, central components of the RAS-RAF-MEK-ERK signaling pathway. This pathway is frequently dysregulated in human cancers.

Figure 3: The RAS-RAF-MEK-ERK signaling pathway with the hypothetical point of inhibition.

Conclusion

While there is no direct experimental evidence for the kinase inhibitory activity of this compound in the public domain, its structural features, particularly the substituted phenylurea core, strongly suggest its potential as a kinase inhibitor. Based on the extensive literature on similar compounds, it is plausible that this molecule could target key kinases involved in oncogenic signaling pathways, such as the RAF family. The provided hypothetical synthesis and evaluation workflow outlines a clear path for investigating this potential. Further empirical studies are necessary to validate these hypotheses and to determine the specific kinase inhibitory profile, potency, and therapeutic potential of this compound.

Methodological & Application

Application Note and Protocol: In Vitro Kinase Assay for 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of the compound 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea. Based on its structural features, this compound is hypothesized to be a kinase inhibitor, potentially targeting serine/threonine kinases in critical signaling pathways.

Introduction

Urea-based small molecules are a significant class of compounds in drug discovery, known for their potential as kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The Ras/Raf/MEK/ERK signaling pathway is a key cascade that regulates cell proliferation, differentiation, and survival. The B-Raf kinase, a component of this pathway, is frequently mutated in various cancers, making it a prime therapeutic target. The constitutively active B-Raf V600E mutant is found in a high percentage of melanomas.[1][2]

This application note details a representative in vitro kinase assay protocol for determining the inhibitory potency (IC50) of this compound against the B-Raf V600E kinase. The described methodology utilizes a luminescence-based assay to quantify kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.

Quantitative Data Summary

The following table presents hypothetical IC50 values for this compound and known B-Raf inhibitors for comparative purposes. This data is representative and intended to illustrate the expected output of the described assay.

| Compound | Target Kinase | IC50 (nM) |

| This compound | B-Raf V600E | 50 |

| Vemurafenib | B-Raf V600E | 31 |

| Dabrafenib | B-Raf V600E | 6 |

| Sorafenib | B-Raf V600E | 660 |

Experimental Protocols

In Vitro B-Raf V600E Kinase Assay

This protocol is adapted from commercially available luminescent kinase assay kits.[1][3][4]

Materials and Reagents:

-

Recombinant human B-Raf V600E enzyme

-

MEK1 (inactive) as a substrate

-

ATP (Adenosine 5'-triphosphate)

-

Kinase Buffer (e.g., 40 mM HEPES, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (test compound)

-

Known B-Raf inhibitor (e.g., Vemurafenib) as a positive control

-

DMSO (Dimethyl sulfoxide) for compound dilution

-

Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

-

White, opaque 96-well or 384-well plates

-

Microplate reader capable of measuring luminescence

-

Multichannel pipettes and sterile tips

-

30°C incubator

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the test compound in kinase buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept constant and typically below 1%.

-

-

Assay Reaction Setup:

-

Prepare a master mix containing the kinase buffer, inactive MEK1 substrate, and ATP.

-

Add 25 µL of the master mix to each well of the microplate.

-

Add 5 µL of the diluted test compound or control (DMSO for no inhibition, positive control inhibitor) to the respective wells.

-

To initiate the kinase reaction, add 20 µL of diluted B-Raf V600E enzyme to each well.

-

-

Incubation:

-

Mix the plate gently and incubate at 30°C for a predetermined time (e.g., 40-60 minutes).

-

-

Signal Detection:

-

After incubation, add the ATP detection reagent according to the manufacturer's instructions. This typically involves a two-step process: first, a reagent to stop the kinase reaction and deplete the remaining ATP, followed by a second reagent to convert the generated ADP to ATP and measure the light output.

-

Incubate the plate at room temperature for the time specified by the detection reagent manufacturer.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a microplate reader.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Experimental Workflow

Caption: Workflow for the in vitro B-Raf V600E kinase assay.

Raf/MEK/ERK Signaling Pathway

Caption: The Raf/MEK/ERK signaling pathway and the putative target of the inhibitor.

References

Application Notes and Protocols for Cell-Based Proliferation Assays Using 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea is a synthetic urea derivative with potential applications in cancer research and drug development as an anti-proliferative agent. Urea-based compounds have been shown to exhibit a range of biological activities, including the inhibition of cell proliferation in various cancer cell lines. This document provides detailed protocols and application notes for assessing the anti-proliferative effects of this compound using a cell-based assay, along with a plausible mechanism of action.

The protocols outlined below describe the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1] This method is a standard for preliminary cytotoxicity and cell proliferation studies.

Putative Signaling Pathway Inhibition

While the precise mechanism of this compound is subject to experimental validation, related urea-based compounds have been shown to modulate signaling pathways critical for cell growth and proliferation. One such pathway involves the Peroxisome Proliferator-Activated Receptor α (PPARα), where some urea-based alkanoic acids have been found to act as agonists, leading to the repression of Cyclin D1, a key regulator of the cell cycle. The diagram below illustrates a potential mechanism of action where the compound may interfere with a generic mitogen-activated protein kinase (MAPK) signaling cascade, a common pathway dysregulated in cancer.

Caption: Putative inhibition of the MAPK signaling pathway.

Data Presentation

The anti-proliferative activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) in various cell lines. The following table provides a template for presenting such data.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| SMMC-7721 | Hepatoma | 48 | 0.456 (Example Value)[1] |

| HepG2 | Hepatocellular Carcinoma | 48 | User-defined value |

| H22 | Mouse Hepatocellular Carcinoma | 48 | User-defined value |

| MGC-803 | Gastric Cancer | 48 | 1.437 (Example Value)[1] |

| A549 | Lung Carcinoma | 48 | User-defined value |

| MCF-7 | Breast Cancer | 48 | User-defined value |

Experimental Protocols

Cell Proliferation Assay (MTT-Based)

This protocol is adapted from methods used for other urea derivatives.[1]

Materials:

-

This compound

-

Selected cancer cell lines (e.g., SMMC-7721, HepG2, H22)[1]

-

RPMI-1640 medium with 10% fetal bovine serum, 100 U/ml streptomycin, and penicillin[1]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well round-bottomed plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (absorbance at 490 nm or 570 nm)

Experimental Workflow Diagram:

Caption: Workflow for the MTT-based cell proliferation assay.

Procedure:

-

Cell Seeding:

-

Culture the desired cancer cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Harvest cells and adjust the cell suspension to a concentration of 1x10^4 cells per 200 µl.[1]

-

Add 200 µl of the cell suspension to each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

-

After the 24-hour incubation, carefully remove the medium from the wells and add 200 µl of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

-

Incubate the plate for an additional 48 hours under the same conditions.[1]

-

-

MTT Assay:

-

Following the 48-hour treatment, add 20 µl of 5 mg/ml MTT solution to each well.[1]

-

Incubate the plate in the dark for 4 hours at 37°C.[1]

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µl of DMSO to each well to dissolve the formazan crystals.[1]

-

Agitate the plate for 10 minutes to ensure complete dissolution.[1]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 490 nm using a microplate reader.[1]

-

Calculate the cell inhibition rate using the following formula:

-

Cell Inhibition Rate (%) = (1 - (Absorbance of experimental well / Absorbance of control well)) x 100%.[1]

-

-

The IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%, can be calculated by plotting the cell inhibition rate against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Troubleshooting and Considerations:

-

Compound Solubility: Ensure the compound is fully dissolved in DMSO before diluting in culture medium. Precipitates can lead to inaccurate results.

-

Cell Density: The initial cell seeding density may need to be optimized for different cell lines to ensure they are in the logarithmic growth phase during the assay.

-

Assay Linearity: Confirm that the absorbance values are within the linear range of the microplate reader.

-